molecular formula C14H9Cl2NO3 B6409103 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% CAS No. 1261993-74-1

3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95%

Cat. No. B6409103
CAS RN: 1261993-74-1
M. Wt: 310.1 g/mol
InChI Key: PGMNEVZCJWGBJM-UHFFFAOYSA-N
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Description

3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid (3-CCPB) is a synthetic compound commonly used in scientific research. It is an aromatic acid with a molecular weight of 297.5 g/mol and a melting point of 128-131°C. 3-CCPB has diverse applications in the fields of biochemistry, physiology, and pharmacology, as it is capable of inhibiting several enzymes and receptors and has been used in a variety of laboratory experiments.

Scientific Research Applications

3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% has been used in various scientific research applications. It has been used as an inhibitor of the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). It has also been used as an inhibitor of the receptors NK-1 and NK-2. In addition, 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% has been used to study the effects of drugs on the central nervous system and to study the effects of drugs on the cardiovascular system.

Mechanism of Action

The mechanism of action of 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% is not fully understood. However, it is believed that 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% acts as an inhibitor of enzymes and receptors. It is thought to interact with the active sites of enzymes and receptors, thus preventing them from carrying out their respective functions.
Biochemical and Physiological Effects
3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the enzymes cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of prostaglandins and leukotrienes, respectively. It has also been found to inhibit the receptors NK-1 and NK-2, which are involved in the regulation of pain and inflammation. In addition, 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% has been shown to have a variety of effects on the central nervous system and the cardiovascular system.

Advantages and Limitations for Lab Experiments

3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% has several advantages for laboratory experiments. It is a stable compound that is easy to synthesize and can be stored for long periods of time without degradation. In addition, 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% is relatively inexpensive and is widely available. However, there are some limitations to using 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% in experiments. For example, 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% has a relatively low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95%. These include further investigation into its mechanism of action and its effects on various biochemical and physiological processes. In addition, further research could be conducted into the use of 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% as an inhibitor of enzymes and receptors, as well as its potential applications in drug development. Finally, research could be conducted into the potential toxicity of 3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% and its effects on the environment.

Synthesis Methods

3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid, 95% is synthesized through the condensation of 4-chlorobenzoic acid and 3-chloro-4-carbamoylphenol. This reaction is carried out in the presence of an acid catalyst and a solvent, such as acetic acid or glacial acetic acid. The reaction is carried out at a temperature of 70-80°C and the product is obtained in a yield of 80-90%.

properties

IUPAC Name

3-(3-carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3/c15-11-4-2-8(14(19)20)6-9(11)7-1-3-12(16)10(5-7)13(17)18/h1-6H,(H2,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMNEVZCJWGBJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)C(=O)O)Cl)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691603
Record name 3'-Carbamoyl-4',6-dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Carbamoyl-4-chlorophenyl)-4-chlorobenzoic acid

CAS RN

1261993-74-1
Record name 3′-(Aminocarbonyl)-4′,6-dichloro[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261993-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Carbamoyl-4',6-dichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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